2,3,4,6-四-O-乙酰-α-D-吡喃葡萄糖基三氯乙酰亚胺

描述

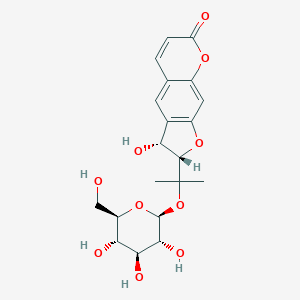

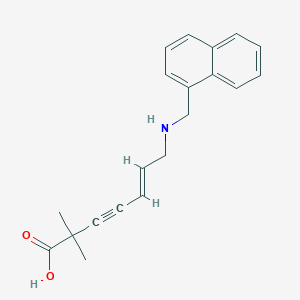

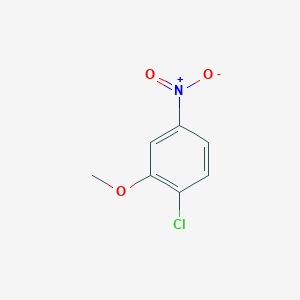

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate, also known as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate, is a useful research compound. Its molecular formula is C16H20Cl3NO10 and its molecular weight is 492.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-硫代葡萄糖的糖苷化:该化合物可以选择性地糖基化受保护的吡喃葡萄糖基受体,产生特定的二糖 (Mehta & Pinto, 1992).

2-脱氧-D-吡喃葡萄糖苷的合成:它用于合成2-脱氧-D-吡喃葡萄糖苷,该糖苷在药物开发和药理学研究中具有广泛的应用 (Preuß & Schmidt, 1988).

龙胆三糖和龙胆四糖衍生物的顺序合成:三氯乙酰基团在合成这些衍生物中充当临时的保护基团,产率约为70% (Excoffier, Gagnaire, & Vignon, 1976).

β-D-连接三糖的合成:该化合物有助于合成三糖,并能进行详细的核磁共振光谱研究 (El-Sokkary, 1993).

α-D-葡萄糖苷和α-D-半乳糖苷的合成:三氯乙酰亚胺方法被用于构建这些化合物,具有高产率和良好的α-立体选择性 (Wegmann & Schmidt, 1987).

植物抗毒素诱导剂六糖的合成:该化合物在合成植物抗毒素诱导剂六糖中至关重要,植物抗毒素诱导剂六糖是植物防御机制中的重要组成部分 (Wang & Kong, 1999).

支链三糖的构建:它能选择性地合成受保护的3,6-支链三糖 (Yu-liang, 2012).

糖基-肌醇的合成:这些合成化合物可作为胰岛素细胞内信号传导过程的构建模块 (Zapata & Martín‐Lomas, 1992).

潜在的葡萄糖苷酶抑制剂:使用该化合物合成的正丙基考吉糖苷的硫代类似物是一种潜在的葡萄糖苷酶抑制剂 (Andrews & Pinto, 1995).

乳糖-N-新四糖和乳糖-N-四糖的合成:这些化合物使用2,3,4,6-四-O-乙酰-α-D-吡喃葡萄糖基三氯乙酰亚胺合成,在生化研究中具有应用 (Aly, Ibrahim el-S, Ashry el-S, & Schmidt, 1999).

作用机制

Target of Action

Similar compounds such as acetobromo-α-d-glucose are known to act as intermediates in the preparation of beta-glucosides . These targets play a crucial role in various biological processes, including metabolic pathways and signal transduction.

Mode of Action

It’s worth noting that similar compounds are used as intermediates in the synthesis of glucosides . These compounds typically interact with their targets by forming glycosidic bonds, leading to the formation of various glucoside derivatives.

Pharmacokinetics

Similar compounds are known to be stable and have a low solubility in water . These properties could potentially affect the bioavailability of the compound.

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may contribute to the synthesis of glucosides . These glucosides can have various effects depending on their specific structures and the biological context in which they are present.

Action Environment

Similar compounds are known to be sensitive to moisture and are typically stored in a cool, dry place . This suggests that environmental conditions such as humidity and temperature could potentially affect the stability and efficacy of the compound.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447497 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74808-10-9 | |

| Record name | α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74808-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate preferred as a glucosyl donor in oligosaccharide synthesis?

A: This compound is a highly effective glucosyl donor due to the trichloroacetimidate group, which readily activates the anomeric carbon upon treatment with a Lewis acid catalyst. This activation facilitates the transfer of the glucosyl moiety to a suitable acceptor molecule (typically an alcohol), forming a new glycosidic linkage. [, , , , ]

Q2: Can you provide an example of a successful application of this compound in the synthesis of a natural product?

A: Certainly. Researchers successfully utilized 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the final stages of synthesizing kwanzoquinone C, a promising anticancer agent isolated from orange daylilies. The protected glucosyl donor reacted with the aglycon portion of the molecule, and subsequent deprotection steps yielded the target natural product. []

Q3: Are there any limitations to using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor?

A: While highly effective, the compound necessitates the use of a Lewis acid catalyst, which may not be compatible with all substrates or reaction conditions. Additionally, achieving high stereoselectivity in glycosylation reactions can be challenging, especially when the acceptor molecule possesses multiple reactive sites. [, ]

Q4: Are there any alternative glucosyl donors with different reactivity or selectivity profiles?

A: Research has shown that thioglycosides, acting as glycosyl donors, can be advantageous for specific applications, particularly when dealing with deactivated glycosyl acceptors. In contrast, trichloroacetimidates, like the compound in question, were found to be more suitable for deactivated (e.g., fluorine-containing) synthons. [] The choice between different donor types depends on the specific synthetic target and the overall strategy employed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)